molecular formula C15H23NO4 B8129013 tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate

Cat. No.: B8129013
M. Wt: 281.35 g/mol
InChI Key: KFUZYZMSNHSDDM-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H23NO4. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-(3-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C initially and then allowing the reaction mixture to warm to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxyphenoxy group.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(4-methoxyphenoxy)ethyl]-N-methylcarbamate
  • tert-Butyl N-[2-(2-methoxyphenoxy)ethyl]-N-methylcarbamate
  • tert-Butyl N-[2-(3-ethoxyphenoxy)ethyl]-N-methylcarbamate

Uniqueness

tert-Butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-(3-methoxyphenoxy)ethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)16(4)9-10-19-13-8-6-7-12(11-13)18-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUZYZMSNHSDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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